molecular formula C18H15N3O4S B2945254 (E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 946206-11-7

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2945254
CAS RN: 946206-11-7
M. Wt: 369.4
InChI Key: XEJMCXOGLKBLOU-VHEBQXMUSA-N
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Description

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Photolytic Behavior and Synthetic Applications

Research indicates that compounds similar to the one undergo photolysis under specific conditions, revealing pathways that include photoisomerization to ketenes and the loss of carbon dioxide to form singlet imino-carbenes. These processes have implications for synthetic chemistry, particularly in the creation of novel compounds through photochemical reactions. For instance, studies by Ang and Prager (1992) on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in alcohols and amines delineate two competing photolytic pathways, emphasizing the synthetic versatility of these reactions (Ang & Prager, 1992).

Chemical Synthesis and Derivatives Creation

The synthetic flexibility of such compounds is further illustrated by their role in the synthesis of diverse chemical entities. Mohamed's research (2014, 2021) into ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases a variety of reactions leading to compounds with potential biological applications. These studies highlight the interaction between ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives to produce novel compounds, pointing to the broad utility of these reactions in medicinal chemistry (Mohamed, 2014).

properties

IUPAC Name

ethyl 2-(3-methyl-1,2-oxazole-5-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-4-8-21-13-7-6-12(17(23)24-5-2)10-15(13)26-18(21)19-16(22)14-9-11(3)20-25-14/h1,6-7,9-10H,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMCXOGLKBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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